N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)
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Overview
Description
N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) is a complex organic compound characterized by its unique structure, which includes two cyclohexylamine groups connected by a butane-1,4-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) typically involves the reaction of cyclohexylamine with butane-1,4-diol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of butane-1,4-diol are replaced by the amine groups of cyclohexylamine. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) exerts its effects involves the interaction of its amine groups with specific molecular targets. These interactions can lead to the disruption of cellular processes in bacteria, making it an effective antibacterial agent. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
7,7’-(Butane-1,4-diylbis(oxy))bis(quinolin-2(1H)-one): This compound shares a similar butane-1,4-diylbis(oxy) linker but differs in its functional groups.
3,3’-[Butane-1,4-diylbis(oxy)]bis(2-naphthalenecarbaldehyde): Another compound with a similar linker but different aromatic groups.
Uniqueness
This detailed article provides a comprehensive overview of N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
90128-54-4 |
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Molecular Formula |
C28H52N2O2 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
N-cyclohexyl-N-[4-(dicyclohexylamino)oxybutoxy]cyclohexanamine |
InChI |
InChI=1S/C28H52N2O2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)31-23-13-14-24-32-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2 |
InChI Key |
GBGCLONCNFDKKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)OCCCCON(C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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